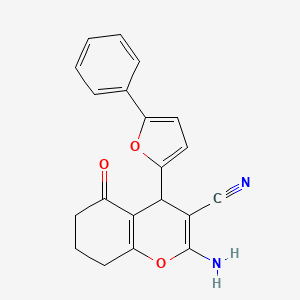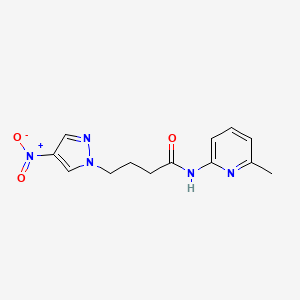![molecular formula C16H14ClN5O2 B11491571 2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11491571.png)
2-chloro-6-[(2E)-1-ethyl-2-(3-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-chloro-4-methylpyridine-3-carbonitrile with 1-ethyl-2-[(3-nitrophenyl)methylidene]hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield a variety of substituted pyridine derivatives.
Scientific Research Applications
2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline
- 3-chloro-2-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Uniqueness
2-CHLORO-6-[(2E)-1-ETHYL-2-[(3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-METHYLPYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H14ClN5O2 |
|---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-chloro-6-[ethyl-[(E)-(3-nitrophenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14ClN5O2/c1-3-21(15-7-11(2)14(9-18)16(17)20-15)19-10-12-5-4-6-13(8-12)22(23)24/h4-8,10H,3H2,1-2H3/b19-10+ |
InChI Key |
ARYDISSUGKOFOI-VXLYETTFSA-N |
Isomeric SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11491489.png)

![1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B11491506.png)



![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]amino}benzoate](/img/structure/B11491534.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[2-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide](/img/structure/B11491537.png)

![N,N-dimethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B11491548.png)
![1-(4-chlorophenyl)-6-(2-methoxyethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11491563.png)
![methyl 3,4,5-trimethoxy-2-{[(1-methyl-1H-indol-3-yl)(oxo)acetyl]amino}benzoate](/img/structure/B11491584.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B11491588.png)
![3,4,5-triethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11491596.png)
